molecular formula C23H27N3O4 B1675707 LY518674 CAS No. 425671-29-0

LY518674

カタログ番号: B1675707
CAS番号: 425671-29-0
分子量: 409.5 g/mol
InChIキー: PNHFDVSKDSLUFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY-518674は、ペルオキシソーム増殖剤活性化受容体アルファ(PPARα)の強力かつ選択的なアゴニストです。主に脂質代謝を調節することにより、メタボリックシンドロームやアテローム性動脈硬化症の治療における潜在的な治療効果について研究されています。 LY-518674は、トリグリセリドを低下させ、高密度リポタンパク質コレステロール(HDL-C)レベルを上昇させることが知られています .

準備方法

合成経路と反応条件

LY-518674の合成には、複数ステップのプロセスが必要です。重要なステップの1つには、ワンポット反応を用いたセミカルバジド中間体の調製が含まれます。 このプロセスでは、反応条件の最適化に役立つ動的モデルを開発するために、インサイチューReactIRが採用されています . 最終生成物は、一連の結晶化プロセスを経て得られ、高い純度と収率が保証されます。

工業生産方法

LY-518674の工業生産では、プロセス分析技術(PAT)やオンライン焦点ビーム反射測定(FBRM)と粒子ビジョンと測定(PVM)プローブを搭載したパラレル結晶化装置など、いくつかの新しい技術を活用しています。 これらの技術により、データ豊富な実験が可能になり、開発サイクル時間が短縮され、4ステップのプロセス全体で優れた純度管理が保証されます .

化学反応の分析

作用機序

LY-518674は、ペルオキシソーム増殖剤活性化受容体アルファ(PPARα)を活性化することにより、その効果を発揮します。この活性化は、脂質代謝に関与する遺伝子のアップレギュレーションにつながり、アポリポタンパク質A-IとA-IIの産生と異化作用の増加につながります。 この化合物は、血漿トリグリセリドの脂肪分解を強化し、コレステロールの流出能力を高め、治療効果に貢献しています .

類似化合物との比較

LY-518674は、PPARαに対する高い効力と選択性により、ユニークです。類似の化合物には以下が含まれます。

    フェノフィブレート: 臨床的に脂質異常症に使用されている、効力の低いPPARαアゴニスト。

    ジェムフィブロジル: 脂質代謝に幅広い影響を与える別のPPARαアゴニスト。

    シプロフィブレート: 治療効果が類似しているが、薬物動態が異なるPPARαアゴニスト。

LY-518674は、PPARαを特異的かつ強力に活性化する点で優れており、脂質代謝障害の治療におけるさらなる研究開発のための有望な候補です .

生物活性

LY518674 is a potent and selective agonist of peroxisome proliferator-activated receptor-alpha (PPAR-α), which plays a critical role in lipid metabolism and energy homeostasis. This compound has garnered attention for its ability to modulate various metabolic pathways, particularly in the context of dyslipidemia and metabolic syndrome. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on lipid profiles, and findings from clinical studies.

This compound functions primarily as a PPAR-α agonist, which is involved in the regulation of genes associated with lipid metabolism. The activation of PPAR-α leads to increased transcription of genes responsible for fatty acid oxidation, thereby enhancing lipid clearance from the bloodstream. This mechanism is particularly relevant in conditions characterized by elevated triglycerides and low levels of high-density lipoprotein cholesterol (HDL-C).

Key Findings on Mechanism

  • Selective Activation : this compound is approximately 3,000 times more potent and 300 times more selective for PPAR-α compared to PPAR-γ, making it a unique candidate for therapeutic applications in dyslipidemia management .
  • Regulation of ABCA1 : It has been shown to upregulate ATP-binding cassette transporter A1 (ABCA1), which is crucial for HDL biogenesis. This effect is mediated through both PPAR-α and liver X receptor alpha (LXRα) pathways .

Study Design and Population

Several clinical trials have investigated the efficacy and safety of this compound in patients with dyslipidemia and metabolic syndrome. Notable studies include:

  • Dyslipidemia Study :
    • Participants : 309 patients with elevated triglycerides and low HDL-C.
    • Intervention : Randomized to receive this compound (10, 25, 50, or 100 μg), fenofibrate (200 mg), or placebo for 12 weeks.
    • Results : this compound significantly reduced triglycerides by approximately 34.9% to 41.7% and increased HDL-C by 15.8% compared to placebo .
  • Hypercholesterolemia Study :
    • Participants : 304 patients with elevated LDL-C.
    • Intervention : Patients received atorvastatin followed by this compound or placebo.
    • Results : Decreased LDL-C levels were observed alongside significant reductions in triglycerides without further lowering LDL-C when combined with atorvastatin .

Table of Key Clinical Findings

ParameterThis compound (100 μg)Fenofibrate (200 mg)Placebo
Triglycerides (% change)-34.9% to -41.7%SimilarNot significant
HDL-C (% change)+15.8%+14.4%Not significant
LDL-C (% change)+20.4%+0.3%Not significant
Serum Creatinine (% change)IncreasedIncreasedNot significant

Lipid Profile Modulation

This compound has demonstrated a consistent ability to alter lipid profiles favorably:

  • Triglyceride Reduction : Significant decreases in very-low-density lipoprotein cholesterol (VLDL-C) and triglycerides were observed across studies, indicating enhanced lipolysis .
  • HDL-C Levels : Although increases in HDL-C were noted, the effects varied with dosage; lower doses tended to yield better outcomes compared to higher doses .

ApoA-I Production

The compound also affects apolipoprotein metabolism:

  • Increased ApoA-I Production : Increases in the production rates of apoA-I were documented, which are essential for HDL formation and reverse cholesterol transport .
  • Kinetics Studies : Kinetic studies showed enhanced clearance rates for apoB-containing lipoproteins, suggesting improved lipid metabolism .

特性

IUPAC Name

2-methyl-2-[4-[3-[1-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-16-7-9-18(10-8-16)15-26-22(29)24-20(25-26)6-4-5-17-11-13-19(14-12-17)30-23(2,3)21(27)28/h7-14H,4-6,15H2,1-3H3,(H,27,28)(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHFDVSKDSLUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962564
Record name 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425671-29-0
Record name LY 518674
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425671290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-518674
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12988
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-518674
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8I57RC739
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 4-neck flask was equipped with overhead stirring apparatus and thermometer probe. The flask was charged with 2-(4-{3-[1-(4-Methylphenylmethyl)-4-methyl-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-propyl}phenoxy)-2-methyl-propionic acid, ethyl ester (800 g, 1.828 moles), and toluene (4000 mL) followed by 1N NaOH (4023 mL, 2.194 mol, 1.2 eq). The resulting mixture was stirred at ambient temperature for 5 h. The mixture was transferred to a 22-L bottom outlet flask and layers separated. The aqueous layer from the above layer separation was charged to the flask and acidified to pH 2 with concentrated HCl (337 mL). Ethyl acetate was added (8000 mL) and the mixture was transferred to a 22-L bottom-outlet flask. The layers were separated and the organic solution was transferred to a 22- L 3-neck round-bottom flask equipped with a distillation head and overhead stirring apparatus. The mixture was concentrated by distillation of the ethyl acetate to approximately 4000 mL, and fresh ethyl acetate (3600 mL) was added to the reaction vessel. Distillation was continued until 3600 mL of distillate were recovered. Heating was stopped and the mixture was allowed to cool slowly to 60-65° C., at which point seed crystals (0.8 g) of the desired product were added. The flask contents were allowed to cool slowly until crystallization initiated (55-57° C.), then the mixture was cooled to 0-5° C. and stirred for 1 h. The product was filtered, washed with cold ethyl acetate, and dried in vacuo at 55° C. to afford the title compound as a white solid (713.6 g, 95.3%). 1H NMR (DMSO-d6, 500 MHz): δ 1.46 (s, 6 H), 1.79 (m, 2 H), 2.25 (s, 3H), 2.35 (t, 2 H), 2.47 (t, 2 H), 4.70 (s, 2 H), 6.71 (d, 2H), 7.03 (d, 2H), 7.10 (m, 4 H). 13C NMR (DMSO-d6), δ 20.6, 25.0, 25.5, 27.7, 47.0, 78.3, 118.6, 127.4, 127.7, 128.9, 128.9, 134.4, 134.5, 136.4, 145.9, 153.4, 154.3, 175.0.
Name
2-(4-{3-[1-(4-Methylphenylmethyl)-4-methyl-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-propyl}phenoxy)-2-methyl-propionic acid, ethyl ester
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One
Name
Quantity
4023 mL
Type
reactant
Reaction Step Two
Yield
95.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY518674
Reactant of Route 2
Reactant of Route 2
LY518674
Reactant of Route 3
LY518674
Reactant of Route 4
Reactant of Route 4
LY518674
Reactant of Route 5
LY518674
Reactant of Route 6
LY518674

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。